

Application Notes and Protocols for the Characterization of N-Cbz-Nortropine

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Compound of Interest

Compound Name: *N*-Cbz-nortropine

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Introduction

N-Carbobenzyloxy-nortropine (**N-Cbz-nortropine**) is a key intermediate in the synthesis of various tropane alkaloids, a class of compounds with significant pharmacological activities. As a crucial building block in drug discovery and development, its unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques that provide detailed information about the molecular structure and composition of **N-Cbz-nortropine**. This document provides detailed application notes and protocols for the analysis of **N-Cbz-nortropine** using ^1H NMR, ^{13}C NMR, and ESI-MS.

Spectroscopic Data for N-Cbz-Nortropine

The structural confirmation of **N-Cbz-nortropine** is achieved through the comprehensive analysis of its NMR and MS data. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ^1H NMR Data for N-Cbz-nortropine (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.38	m	5H	Ar-H
5.22	s	2H	-CH ₂ -Ph
4.62	s	2H	N-CH-
2.67	m	2H	CH ₂
2.38	d, J=15.9 Hz	2H	CH ₂
2.12	m	2H	CH ₂
1.71	dd, J=15.0, 7.2 Hz	2H	CH ₂

Table 2: Predicted ¹³C NMR Data for N-Cbz-nortropine

Note: Experimentally obtained ¹³C NMR data for **N-Cbz-nortropine** is not readily available in the public domain. The following are predicted chemical shifts based on the analysis of similar structures and known substituent effects.

Chemical Shift (δ) ppm	Assignment
~208	C=O
~155	N-C=O
~136	Ar-C (quaternary)
~128.5	Ar-CH
~128.0	Ar-CH
~127.8	Ar-CH
~67	-CH ₂ -Ph
~55	N-CH-
~41	CH ₂
~35	CH ₂

Table 3: Mass Spectrometry Data for N-Cbz-nortropine

m/z	Ion Type	Proposed Fragment
260.12	$[M+H]^+$	Protonated Molecular Ion
168.09	$[M-C_7H_7O]^+$	Loss of benzyloxy group
124.08	$[M-C_8H_7O_2]^+$	Loss of Cbz group
91.05	$[C_7H_7]^+$	Tropylium ion

Experimental Protocols

Protocol 1: NMR Spectroscopy

1.1. Sample Preparation:

- Accurately weigh 5-10 mg of **N-Cbz-nortropine**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform ($CDCl_3$).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is clear and free of any particulate matter.

1.2. Data Acquisition:

- Instrument: 400 MHz NMR Spectrometer.
- 1H NMR Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 1 second
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024
 - Acquisition Time: ~1.5 seconds
 - Relaxation Delay: 2 seconds

1.3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.
- Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

2.1. Sample Preparation:

- Prepare a stock solution of **N-Cbz-nortropine** in methanol or acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2.2. Data Acquisition:

- Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an ESI source.
- Ionization Mode: Positive ion mode.
- Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L/min}$.
- MS Parameters:
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120°C
 - Desolvation Temperature: 350°C
 - Mass Range: m/z 50-500
- Tandem MS (MS/MS) for Fragmentation Analysis:
 - Select the protonated molecular ion $[\text{M}+\text{H}]^+$ as the precursor ion.
 - Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-30 eV) to induce fragmentation.
 - Acquire the product ion spectrum.

2.3. Data Analysis:

- Identify the molecular ion peak $[M+H]^+$.
- Analyze the MS/MS spectrum to identify the major fragment ions.
- Propose fragmentation pathways based on the observed neutral losses and the structure of **N-Cbz-nortropine**.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of **N-Cbz-nortropine** and a proposed mass spectrometry fragmentation pathway.

Caption: Workflow for NMR analysis of **N-Cbz-nortropine**.

Caption: Proposed ESI-MS fragmentation of **N-Cbz-nortropine**.

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